molecular formula C9H16N4O B13085111 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine

1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13085111
M. Wt: 196.25 g/mol
InChI Key: QWRALRHMZVAVQD-UHFFFAOYSA-N
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Description

1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a cyclohexyloxy methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-(cyclohexyloxymethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)7-14-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H2,10,12)

InChI Key

QWRALRHMZVAVQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyloxy methyl azide with an alkyne in the presence of a copper catalyst, following the principles of click chemistry. This reaction proceeds under mild conditions and provides high yields of the desired triazole product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or the cyclohexyloxy methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the cyclohexyloxy methyl group.

Scientific Research Applications

1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: The compound is utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. The cyclohexyloxy methyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

  • 1-[(Cyclohexyloxy)methyl]-1H-1,2,3-triazol-3-amine
  • 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-5-amine
  • 1-[(Cyclohexyloxy)methyl]-1H-1,3,4-triazol-3-amine

Comparison: Compared to these similar compounds, 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine exhibits unique properties due to the specific positioning of the triazole ring and the cyclohexyloxy methyl group. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound in various applications.

Biological Activity

1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The chemical formula of this compound is C9H16N4OC_9H_{16}N_4O with a molecular weight of 196.25 g/mol. The structure is defined by the presence of a cyclohexyl group attached to a triazole ring, which contributes to its biological properties.

PropertyValue
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Anti-inflammatory Activity

Research has demonstrated that triazole derivatives exhibit significant anti-inflammatory properties. A study evaluating various 1,2,4-triazole derivatives indicated that compounds similar to this compound showed notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) cultures . The anti-inflammatory activity was attributed to the structural characteristics of the triazole ring which facilitates interaction with inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied. In particular, compounds containing the triazole moiety have shown efficacy against various bacterial strains. The compound under discussion demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects .

Cytotoxicity and Safety Profile

Toxicity assessments conducted on similar triazole derivatives indicated low cytotoxicity levels when tested in vitro on human PBMCs. The viability rates were reported between 94.71% and 96.72% at concentrations up to 100 µg/mL . This suggests a favorable safety profile for further therapeutic exploration.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving the administration of various triazole derivatives including this compound, researchers observed a significant reduction in TNF-α levels in treated PBMCs compared to controls. The results indicated that this compound could serve as a potential candidate for treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy
Another study focused on testing the antimicrobial properties of various triazole compounds against clinical isolates of bacteria. The results showed that this compound exhibited an inhibition zone diameter greater than 15 mm against E. coli strains, indicating potent antibacterial activity .

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